Carba mix

Description

Properties

CAS No. |

123618-05-3 |

|---|---|

Molecular Formula |

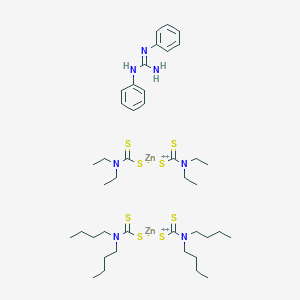

C18H36N2S4Zn.C13H13N3.C10H20N2S4Zn |

Molecular Weight |

1047.35 |

Synonyms |

carbamix |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Composition and In-Vitro Analysis of Carba Mix

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of Carba mix, a well-known screening agent for rubber chemical allergies. The document details the constituent components, their physicochemical properties, and methodologies for its in-vitro analysis. Furthermore, it elucidates the cellular signaling pathways affected by its components, offering valuable insights for researchers in toxicology, immunology, and drug development.

Chemical Composition of this compound

This compound is a standardized mixture of three rubber sensitizing chemicals, each present at a concentration of 1% (w/w) in petrolatum.[1][2][3] This formulation is primarily utilized in patch testing to diagnose allergic contact dermatitis to rubber accelerators.[1][3] The constituent components are 1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC).[1][2][3]

Quantitative Data of this compound Components

The following table summarizes the quantitative composition of this compound:

| Component | Concentration (% w/w) in Petrolatum |

| 1,3-Diphenylguanidine (DPG) | 1% |

| Zinc Diethyldithiocarbamate (ZDEC) | 1% |

| Zinc Dibutyldithiocarbamate (ZDBC) | 1% |

Physicochemical Properties of Individual Components

A detailed summary of the key physicochemical properties of each active component is presented below.

| Property | 1,3-Diphenylguanidine (DPG) | Zinc Diethyldithiocarbamate (ZDEC) | Zinc Dibutyldithiocarbamate (ZDBC) |

| CAS Number | 102-06-7 | 14324-55-1 | 136-23-2 |

| Molecular Formula | C₁₃H₁₃N₃ | C₁₀H₂₀N₂S₄Zn | C₁₈H₃₆N₂S₄Zn |

| Molecular Weight | 211.26 g/mol | 361.9 g/mol | 474.1 g/mol |

| Appearance | White to cream-colored powder | White to light yellow powder | Pale yellow to light brown powder or granules |

| Melting Point | 146-148 °C | 178-181 °C | Approximately 107 °C |

| Solubility | Soluble in alcohol, chloroform, hot benzene, and hot toluene; slightly soluble in water. | Soluble in organic solvents; limited solubility in water. | Soluble in carbon disulfide, benzene, and chloroform; insoluble in water. |

Experimental Protocols for In-Vitro Analysis

Recent research has focused on understanding the "cocktail effects" of this compound, where the mixture elicits a response that may not be predicted by the individual actions of its components. A key experimental model for this investigation involves the use of a human cell line resembling dendritic cells (DCs), such as the MUTZ-3 cell line.[1][3]

General Experimental Workflow for In-Vitro Analysis

The following diagram illustrates a typical workflow for investigating the in-vitro effects of this compound and its constituents on a dendritic cell model.

In-vitro experimental workflow for this compound analysis.

Methodologies for Key Experiments

-

Cell Culture and Exposure: Human MUTZ-3 cells, which resemble dendritic cells, are cultured under standard conditions. Stock solutions of DPG, ZDEC, and ZDBC are prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO). Cells are then exposed to a range of concentrations of the individual chemicals and their mixtures.[1]

-

Cytotoxicity Assessment: The viability of cells after exposure to the test chemicals is crucial to distinguish specific cellular responses from general toxicity. This can be assessed using standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Transcriptomic Analysis: To understand the broader cellular response, transcriptomic analysis can be performed. This involves sequencing the RNA from treated cells to identify changes in gene expression. This can help in identifying pathways and biological processes affected by the this compound components.[1]

-

Immunological and Biochemical Assays:

-

Cytokine Secretion: The secretion of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][3]

-

Reactive Oxygen Species (ROS) Production: The induction of oxidative stress can be measured by quantifying the levels of intracellular ROS using fluorescent probes.[1][3]

-

Autophagic Flux: The effect on autophagy can be assessed by monitoring the levels of autophagy-related proteins like LC3B and p62 through methods such as Western blotting or immunofluorescence.[1][3]

-

Signaling Pathways and Molecular Interactions

In-vitro studies have revealed that the components of this compound can trigger specific cellular signaling pathways, contributing to their sensitizing potential.

DPG-Induced ROS Production and Autophagic Flux

1,3-Diphenylguanidine (DPG) has been shown to induce the production of Reactive Oxygen Species (ROS) and affect autophagic flux in dendritic-like cells.[1][3] ROS can act as signaling molecules that can lead to various cellular responses, including inflammation and apoptosis. The modulation of autophagy, a cellular degradation and recycling process, can also impact cell survival and immune responses.

DPG-induced cellular stress pathways.

This compound-Induced IL-8 Secretion

The combination of ZDEC, ZDBC, and DPG in this compound has been observed to induce higher levels of Interleukin-8 (IL-8) secretion than what would be expected from the individual components alone, suggesting a synergistic or "cocktail" effect.[1][3] IL-8 is a potent pro-inflammatory chemokine that plays a crucial role in attracting neutrophils to the site of inflammation. The upregulation of IL-8 is often mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

This compound-induced IL-8 secretion pathway.

This technical guide provides a foundational understanding of the chemical nature of this compound and the experimental approaches to dissect its biological effects. The detailed data and visualized pathways offer a valuable resource for professionals engaged in the study of contact allergens and the development of safer alternative chemicals.

References

- 1. The this compound—In Vitro Investigations of Potential Cocktail Effects in Patch Tests With Rubber Allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound-In Vitro Investigations of Potential Cocktail Effects in Patch Tests With Rubber Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Carba Mix Components in Rubber Vulcanization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carba mix, a widely utilized accelerator system in the rubber industry, is a synergistic blend of 1,3-Diphenylguanidine (DPG), Zinc dibutyldithiocarbamate (ZDBC), and Zinc diethyldithiocarbamate (B1195824) (ZDEC). This combination of a secondary amine accelerator (DPG) with ultra-accelerators (ZDBC and ZDEC) provides a potent system for the sulfur vulcanization of both natural and synthetic rubbers. The synergistic action of these components allows for a faster and more efficient vulcanization process, leading to vulcanizates with enhanced mechanical properties. This technical guide elucidates the individual roles and the collective mechanism of action of the this compound components, supported by quantitative data and detailed experimental protocols.

Introduction to this compound Components and Their Roles

This compound is not a pre-manufactured blend but rather a designation for a combination of accelerators known to be used in rubber formulations. The three key components are:

-

1,3-Diphenylguanidine (DPG): A secondary accelerator from the guanidine (B92328) class. DPG is known to activate primary accelerators, such as thiazoles and sulfenamides, leading to a synergistic effect that enhances the cure rate and final properties of the rubber.[1][2] It is particularly effective in improving the modulus and tensile strength of the vulcanizate.[3]

-

Zinc dibutyldithiocarbamate (ZDBC) and Zinc diethyldithiocarbamate (ZDEC): Both are ultra-accelerators from the dithiocarbamate (B8719985) family. They are characterized by their ability to facilitate very fast vulcanization, even at low temperatures.[4][5] ZDEC generally provides a slightly faster cure rate than ZDBC, while ZDBC may offer better scorch safety.[5]

The combination of these accelerators in a "this compound" system allows for a tailored vulcanization process, balancing cure speed, processing safety (scorch time), and the final physical properties of the rubber product.

The Synergistic Mechanism of Action in Sulfur Vulcanization

The vulcanization of rubber with sulfur is a complex process that involves the formation of crosslinks between polymer chains, transforming the soft, plastic-like raw rubber into a strong, elastic material. Accelerators are crucial for making this process commercially viable by increasing the rate of vulcanization and improving the efficiency of sulfur utilization.

The mechanism of action of the this compound components is a multi-step process involving the formation of active sulfurating agents.

Step 1: Formation of the Active Accelerator Complex

The process begins with the reaction of the zinc dithiocarbamates (ZDBC and ZDEC) with activators, typically zinc oxide (ZnO) and stearic acid, which are present in the rubber compound. This reaction forms a more soluble and reactive zinc-dithiocarbamate complex.

Step 2: Sulfur Ring Opening and Formation of Polysulfidic Intermediates

The active zinc-dithiocarbamate complex then reacts with elemental sulfur (S₈). This interaction facilitates the opening of the stable eight-membered sulfur ring, leading to the formation of a zinc-dithiocarbamate-polysulfide complex. This complex is a highly reactive sulfurating agent.

Step 3: Formation of Crosslink Precursors

The zinc-dithiocarbamate-polysulfide complex reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond), forming pendant polysulfidic groups attached to the rubber backbone. These are known as crosslink precursors.

Step 4: Crosslink Formation

The final stage involves the reaction of these pendant polysulfidic groups with adjacent rubber chains, resulting in the formation of stable sulfur crosslinks (mono-, di-, and polysulfidic bridges). This creates the three-dimensional network that gives rubber its characteristic elasticity and strength. The dithiocarbamate accelerator is regenerated during this process, allowing it to participate in further reactions.

The Role of DPG in the Synergy

DPG, as a basic secondary accelerator, plays a crucial role in enhancing the efficiency of this process.[1] It is believed to function in several ways:

-

Activation of Primary Accelerators: DPG activates the primary dithiocarbamate accelerators, likely by forming an intermediate complex that is more reactive towards sulfur.

-

Regeneration of the Active Accelerator: DPG can help to regenerate the active form of the dithiocarbamate accelerator from its intermediate forms, thus increasing the overall rate of the vulcanization reaction.

-

Modification of the Crosslink Structure: The presence of DPG can influence the type and density of the crosslinks formed, often leading to a higher proportion of more stable monosulfidic and disulfidic crosslinks, which contributes to improved aging resistance of the vulcanizate.

The synergistic effect of the this compound components results in a vulcanization process that is faster and more efficient than what could be achieved with any of the individual components alone.[2][6]

Quantitative Data on Cure Characteristics and Physical Properties

The performance of an accelerator system is evaluated by its effect on the cure characteristics of the rubber compound and the physical properties of the resulting vulcanizate. The following tables summarize typical quantitative data obtained from studies on similar accelerator systems.

Table 1: Cure Characteristics of Natural Rubber (NR) Compounds with Different Accelerator Systems (Typical Values)

| Parameter | MBTS/DPG Combination | MBTS/ZMBT/DPG Combination |

| Scorch Time (ts2, min) | 2.5 | 3.0 |

| Cure Time (t90, min) | 8.0 | 10.0 |

| Cure Rate Index (CRI, min⁻¹) | 18.2 | 14.3 |

| Maximum Torque (MH, dNm) | 25.0 | 23.5 |

| Minimum Torque (ML, dNm) | 5.0 | 4.8 |

Data adapted from a study on synergistic accelerator systems.[2]

Table 2: Mechanical Properties of Natural Rubber (NR) Vulcanizates with Different Accelerator Systems (Typical Values)

| Property | MBTS/DPG Combination | MBTS/ZMBT/DPG Combination |

| Tensile Strength (MPa) | 28.0 | 26.5 |

| Modulus at 300% Elongation (MPa) | 15.0 | 14.0 |

| Elongation at Break (%) | 550 | 580 |

| Tear Strength (kN/m) | 40.0 | 42.0 |

| Crosslink Density (mol/cm³ x 10⁻⁵) | 12.0 | 11.0 |

Data adapted from a study on synergistic accelerator systems.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of the this compound accelerator system.

Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To determine the vulcanization characteristics of a rubber compound.

Apparatus: Moving Die Rheometer (MDR) compliant with ASTM D5289.[7][8]

Procedure:

-

Sample Preparation: A sample of the uncured rubber compound is prepared according to the formulation.

-

Instrument Setup: The MDR is preheated to the desired vulcanization temperature (e.g., 160°C). The oscillation frequency (e.g., 1.67 Hz) and strain (e.g., ±0.5°) are set.[9]

-

Test Execution: The sample is placed in the sealed, biconical die cavity of the rheometer.[10] The lower die oscillates at the set frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.

-

Data Analysis: A cure curve (torque vs. time) is generated. From this curve, the following parameters are determined:

-

Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.[11]

-

Maximum Torque (MH): An indication of the stiffness or shear modulus of the fully vulcanized compound, which is related to the crosslink density.[11]

-

Scorch Time (ts1 or ts2): The time at which vulcanization begins, indicating the processing safety of the compound.[7]

-

Cure Time (tc50 or tc90): The time required to reach 50% or 90% of the maximum torque, respectively, indicating the rate of vulcanization.[7]

-

Determination of Mechanical Properties: Tensile Testing

Objective: To measure the tensile strength, modulus, and elongation at break of the vulcanized rubber.

Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips, compliant with ASTM D412.[12][13]

Procedure:

-

Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized rubber sheet using a die.[14] The thickness and width of the narrow section of the specimen are measured accurately.

-

Test Setup: The specimen is mounted in the grips of the tensile testing machine. An extensometer may be used to accurately measure the elongation.

-

Test Execution: The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.[15] The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.

-

Data Analysis: From the force-elongation curve, the following properties are calculated:

Measurement of Crosslink Density

Objective: To quantify the number of crosslinks per unit volume in the vulcanized rubber.

Method: Swelling Method based on the Flory-Rehner equation.[17][18]

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the vulcanized rubber is prepared.

-

Swelling: The sample is immersed in a suitable solvent (e.g., toluene) in a sealed container and allowed to swell until equilibrium is reached (typically 24-72 hours).[19]

-

Measurement of Swollen Weight: The swollen sample is removed from the solvent, the excess solvent is quickly blotted from the surface, and the sample is weighed.

-

Measurement of Dry Weight: The solvent is removed from the swollen sample by drying it in an oven until a constant weight is achieved. The dried sample is then weighed.

-

Calculation: The volume fraction of rubber in the swollen gel is calculated from the weights and densities of the rubber and the solvent. The crosslink density is then calculated using the Flory-Rehner equation, which relates the swelling behavior to the thermodynamic properties of the polymer-solvent system and the degree of crosslinking.[18][20]

Visualizations

Simplified Vulcanization Reaction Pathway

Caption: Simplified reaction pathway for this compound accelerated vulcanization.

Experimental Workflow for Accelerator Evaluation

Caption: Standard experimental workflow for evaluating vulcanization accelerators.

Conclusion

The components of this compound—DPG, ZDBC, and ZDEC—work in a synergistic manner to provide a highly effective acceleration system for the sulfur vulcanization of rubber. The dithiocarbamates act as primary ultra-accelerators, forming a reactive sulfurating agent, while DPG functions as a secondary accelerator, boosting the overall reaction rate and influencing the final network structure. This combination allows for precise control over the vulcanization process, enabling the production of high-performance rubber products with desired cure characteristics and mechanical properties. The experimental protocols outlined provide a robust framework for the systematic evaluation and optimization of such accelerator systems in both research and industrial settings.

References

- 1. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]

- 2. ijame.umpsa.edu.my [ijame.umpsa.edu.my]

- 3. Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lusida.com [lusida.com]

- 5. nbinno.com [nbinno.com]

- 6. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is a Moving Die Rheometer? [montechusa.com]

- 8. qualitest.ae [qualitest.ae]

- 9. tainstruments.com [tainstruments.com]

- 10. rubber-testing.com [rubber-testing.com]

- 11. nextgentest.com [nextgentest.com]

- 12. zwickroell.com [zwickroell.com]

- 13. qualitest.us [qualitest.us]

- 14. ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers - Tension [mts.com]

- 15. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]

- 16. kindsnail.com [kindsnail.com]

- 17. scielo.br [scielo.br]

- 18. scribd.com [scribd.com]

- 19. iupac.org [iupac.org]

- 20. scielo.br [scielo.br]

An In-depth Technical Guide to the Individual Allergenic Properties of DPG, ZBC, and ZDC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylguanidine (DPG), Zinc dibenzyldithiocarbamate (B1202937) (ZBC), and Zinc diethyldithiocarbamate (B1195824) (ZDC) are common rubber accelerators implicated in allergic contact dermatitis (ACD). This technical guide provides a comprehensive overview of their individual allergenic properties, drawing from available toxicological and clinical data. Quantitative data from sensitization assays are presented, alongside detailed experimental protocols. The underlying immunological mechanisms, including haptenation and cellular signaling pathways, are discussed and visualized to provide a deeper understanding of the allergic response to these chemicals. While robust data exists for DPG and ZDC, significant data gaps remain for ZBC, highlighting a need for further research.

Introduction to Rubber Accelerators and Allergic Contact Dermatitis

The vulcanization process, essential for manufacturing durable rubber products, utilizes a variety of chemical additives, including accelerators. While crucial for industrial applications, many of these accelerators are potent haptens, capable of eliciting a Type IV delayed hypersensitivity reaction known as allergic contact dermatitis (ACD). ACD is a common occupational and environmental skin disease characterized by eczematous lesions, erythema, and pruritus.[1] This guide focuses on three such accelerators: Diphenylguanidine (DPG), Zinc dibenzyldithiocarbamate (ZBC), and Zinc diethyldithiocarbamate (ZDC). Understanding their individual allergenic potential is critical for risk assessment, the development of safer alternatives, and the diagnosis and management of ACD.

Allergenic Properties of Individual Compounds

Diphenylguanidine (DPG)

DPG is a guanidine-based rubber accelerator widely used in the manufacturing of various rubber products, including medical gloves, footwear, and elastic in clothing.[1]

Clinical Evidence: DPG is a well-established contact allergen in humans. Patch testing is the standard method for diagnosing DPG allergy.[1] In a retrospective analysis of data from the Information Network of Departments of Dermatology (IVDK) between 2002 and 2010, which included patients with suspected glove allergy, positive patch test reactions to 1,3-diphenylguanidine (B1679371) were observed in 3.0% of cases.[2]

Toxicological Data: While extensive human data exists, specific quantitative data from animal studies like the murine Local Lymph Node Assay (LLNA) to determine the EC3 value (Effective Concentration for a 3-fold stimulation index) for DPG are not readily available in the reviewed literature. The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[3][4]

Zinc dibenzyldithiocarbamate (ZBC)

ZBC belongs to the dithiocarbamate (B8719985) class of rubber accelerators. It is often used in rubber manufacturing to achieve faster curing times.

Clinical and Toxicological Data: There is a significant lack of specific data on the allergenic properties of ZBC in the scientific literature. Many studies and databases conflate ZBC with Zinc dibutyldithiocarbamate (ZDBC). While case reports have identified ZDBC as a cause of allergic contact dermatitis, specific sensitization rates and quantitative toxicological data for ZBC are not well-documented.[5][6][7] One study noted that the skin sensitization potency of zinc dibutyldithiocarbamate appeared to be very low in the Local Lymph Node Assay, but a specific EC3 value was not provided.[2][8] Given the lack of specific data, a definitive assessment of ZBC's allergenic potential is challenging.

Zinc diethyldithiocarbamate (ZDC)

ZDC is another dithiocarbamate accelerator and a known contact allergen. It is frequently found in rubber gloves and other consumer products.

Clinical Evidence: ZDC is a recognized sensitizer (B1316253) in clinical practice, with patch testing being the primary diagnostic tool. It is known to cross-react with other dithiocarbamates and thiurams.[9]

Toxicological Data: The murine Local Lymph Node Assay (LLNA) has been employed to assess the sensitization potential of ZDC and its related compounds. A study investigating the haptenation mechanisms of ZDC reported an EC3 value of 1.01 for its close analog, Zinc diethyldithiocarbamate (ZDEC).[9] This value indicates that ZDC is a potent skin sensitizer.

Quantitative Data Summary

The following tables summarize the available quantitative data on the allergenic potential of DPG, ZBC, and ZDC.

Table 1: Human Sensitization Data (Patch Testing)

| Compound | Study Population | Number of Patients | Sensitization Rate (%) | Patch Test Concentration |

| Diphenylguanidine (DPG) | Patients with suspected glove allergy | 3448 | 3.0 | 1.0% in petrolatum |

| Zinc dibenzyldithiocarbamate (ZBC) | Data not available | - | - | - |

| Zinc diethyldithiocarbamate (ZDC) | Data often grouped with "carba mix" | - | - | Typically 1.0% in petrolatum |

Data for DPG from a retrospective analysis of the IVDK, 2002-2010.[2]

Table 2: Animal Sensitization Data (Local Lymph Node Assay - LLNA)

| Compound | Animal Model | Vehicle | EC3 Value (%) | Potency Classification |

| Diphenylguanidine (DPG) | Data not available | - | - | - |

| Zinc dibenzyldithiocarbamate (ZBC) | Mouse | Data not available | Very low (qualitative) | Likely weak/non-sensitizer |

| Zinc diethyldithiocarbamate (ZDC) | Mouse (CBA/J) | Acetone/Olive Oil (4:1) | 1.01 (for ZDEC) | Potent |

EC3 value for ZDEC from Chipinda et al. (2008).[9] Qualitative assessment for ZBC (as dibutyldithiocarbamate) from various sources.[2][8]

Immunological Mechanisms

Haptenation: The Molecular Initiating Event

For a small molecule like a rubber accelerator to be recognized by the immune system, it must first covalently bind to a larger carrier molecule, typically a protein, in a process called haptenation. This hapten-protein adduct is then recognized as a foreign antigen.

DPG: The precise haptenation mechanism for DPG is not as well-elucidated as for dithiocarbamates. However, it is hypothesized to involve the reaction of its nucleophilic guanidine (B92328) group with electrophilic residues on skin proteins.

ZBC and ZDC (Dithiocarbamates): The haptenation of dithiocarbamates is understood to occur through two primary mechanisms:

-

Chelation: The dithiocarbamate moiety can chelate metal ions, such as copper, present in skin metalloproteins like superoxide (B77818) dismutase.[9]

-

Mixed Disulfide Formation: Dithiocarbamates can be oxidized to thiurams, which can then react with free thiol groups on cysteine residues of proteins to form mixed disulfides.[9]

Figure 1: Haptenation mechanisms of dithiocarbamates.

Cellular Signaling in Allergic Contact Dermatitis

The development of ACD involves a complex interplay between various skin cells and immune cells, broadly divided into the sensitization and elicitation phases.

Sensitization Phase:

-

Hapten Penetration and Keratinocyte Activation: Upon skin contact, the hapten penetrates the stratum corneum and activates keratinocytes, leading to the release of pro-inflammatory cytokines such as IL-1β and TNF-α.

-

Langerhans Cell Activation and Migration: These cytokines, along with the hapten-protein adducts, activate resident epidermal dendritic cells (Langerhans cells). The activated Langerhans cells internalize the hapten-protein complexes, process them, and migrate to the draining lymph nodes.

-

T-Cell Priming: In the lymph nodes, the Langerhans cells present the haptenated peptides to naive T-cells via MHC molecules. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells (primarily CD8+ and CD4+ T-helper 1 cells).

Figure 2: Key cellular events in the sensitization phase of ACD.

Elicitation Phase: Upon subsequent exposure to the same hapten, memory T-cells in the skin are rapidly activated. This leads to the release of a cascade of inflammatory mediators, recruitment of other immune cells, and the characteristic clinical manifestations of ACD.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of chemicals, as outlined in OECD Test Guideline 429.

Methodology:

-

Animals: Typically, female mice of a suitable strain (e.g., CBA/J) are used.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone/olive oil). A minimum of three concentrations are prepared, along with a vehicle control and a positive control.

-

Application: A defined volume of the test substance or control is applied to the dorsum of each ear of the mice for three consecutive days.

-

Proliferation Measurement: On day 6, mice are injected intravenously with a solution of ³H-methyl thymidine (B127349). After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of ³H-methyl thymidine into the lymph node cells is measured using a β-scintillation counter. A Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) by the mean DPM of the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value is calculated by interpolation from the dose-response curve.

Figure 3: General workflow of the Local Lymph Node Assay.

Human Patch Testing

Patch testing in humans is the gold standard for diagnosing ACD to a specific substance.

Methodology:

-

Allergen Preparation: Allergens are prepared at standardized, non-irritating concentrations in a suitable vehicle, typically petrolatum.

-

Application: Small amounts of the allergens are applied to individual patches, which are then affixed to the patient's back.

-

Occlusion: The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may cause sweating or dislodge the patches.

-

Reading: The patches are removed after 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours.

-

Interpretation: Reactions are scored based on the degree of erythema, infiltration, and vesiculation according to a standardized grading system (e.g., by the International Contact Dermatitis Research Group).

Conclusion and Future Directions

This technical guide has synthesized the available evidence on the allergenic properties of DPG, ZBC, and ZDC. DPG and ZDC are well-documented sensitizers with established mechanisms of action and supporting clinical and toxicological data. In contrast, the allergenic potential of ZBC remains poorly characterized, representing a significant knowledge gap. Future research should focus on obtaining robust quantitative sensitization data for ZBC, including LLNA EC3 values, to allow for accurate risk assessment. Furthermore, a more detailed elucidation of the haptenation mechanism of DPG would contribute to a more complete understanding of its allergenic properties. For drug development professionals, this information is crucial for the screening of new chemical entities for sensitization potential and for the formulation of products with a lower risk of inducing allergic contact dermatitis.

References

- 1. cottonique.com [cottonique.com]

- 2. researchgate.net [researchgate.net]

- 3. daikinchemicals.com [daikinchemicals.com]

- 4. Extrapolating local lymph node assay EC3 values to estimate relative sensitizing potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of causative chemicals of allergic contact dermatitis using a combination of patch testing in patients and chemical analysis. Application to cases from rubber gloves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemotechnique.se [chemotechnique.se]

- 8. researchgate.net [researchgate.net]

- 9. Zinc diethyldithiocarbamate allergenicity: potential haptenation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Effects of Carba Mix Components in Allergic Contact Dermatitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic contact dermatitis (ACD) is a prevalent occupational and environmental skin disease, representing a delayed-type hypersensitivity reaction initiated by the interaction of haptens with skin proteins. Among the common culprits are rubber accelerators, essential chemicals in the vulcanization process of both natural and synthetic rubber products. Carba mix, a combination of three such accelerators—1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC)—is a frequently implicated sensitizer.[1][2][3] Clinical observations and in vitro studies suggest that the components of this compound may exert synergistic or "cocktail" effects, leading to allergic reactions to the mixture even when individual components do not elicit a response.[1][3] This technical guide provides a comprehensive overview of the synergistic effects of this compound components in ACD, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Insights into Synergism

The synergistic potential of this compound components has been quantified through various studies, primarily focusing on in vitro models and clinical patch test data.

In Vitro Synergistic IL-8 Secretion

An in vitro study utilizing the human myeloid leukemia-derived cell line MUTZ-3, a model for dendritic cells, demonstrated a synergistic effect on the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8).[1][3][4]

| Treatment | Mean IL-8 Concentration (pg/mL) ± SD | Synergistic Effect |

| ZDEC (5.5 µM) | Value not explicitly provided, but noted as significant | N/A |

| ZDBC (4.2 µM) | Value not explicitly provided, but noted as significant | N/A |

| DPG (9 µM) | No significant effect on IL-8 levels | N/A |

| Mix 1 (ZDEC + ZDBC) | Exceeded the summative concentrations of individual components | Synergistic |

| Mix 4 (ZDEC + ZDBC + DPG) | Induced higher levels of IL-8 secretion than expected based on single chemical exposures | Synergistic |

Table adapted from data presented in Johansson et al., 2025.[1][3][4] Note: Exact mean values and standard deviations for single components were not detailed in the provided search results, but the synergistic outcome was explicitly stated.

Clinical Patch Test Reactivity

Data from large-scale patch testing studies provide clinical evidence for the sensitizing potential of this compound and the co-sensitization patterns with other rubber allergens, particularly thiurams.

| Study Population/Data Source | Number of Patients Tested | Prevalence of this compound Allergy (%) | Co-sensitization with Thiuram Mix (%) |

| North American Contact Dermatitis Group (1994-2016)[5][6] | 49,758 | 6.9% (CM and/or TM positive) | 40.8% of CM+ patients were positive to TM |

| North American Contact Dermatitis Group (1998-2008)[7][8] | 25,435 | 4.4% (1131/25435) | Not specified |

| Brazilian Study (2022)[2] | 1162 | 41.7% of rubber allergic patients | 16.6% (Carba-Thiuram association) |

| Turkish Study (1996-2023)[9] | 2687 | 4.2% | 27.3% reacted to both thiurams and dithiocarbamates |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

In Vitro Model: MUTZ-3 Dendritic Cell Activation

This protocol is based on the methodology described by Johansson et al. (2025) for investigating the effects of this compound components on a human dendritic cell model.[1][3][4]

1. Cell Culture:

-

The human acute myeloid leukemia cell line MUTZ-3 is cultured in MEM-alpha medium supplemented with 20% Fetal Bovine Serum (FBS), 1% GlutaMAX, and 10% conditioned supernatant from the 5637 cell line.

-

Cells are maintained at 37°C in a 5% CO2 humidified incubator.

2. Chemical Exposure:

-

Stock solutions of ZDEC, ZDBC, and DPG are prepared in dimethyl sulfoxide (B87167) (DMSO).

-

MUTZ-3 cells are seeded at a density of 2 x 10^5 cells/mL.

-

Cells are exposed to individual this compound components or predefined mixtures at various concentrations for 24 hours. A vehicle control (DMSO) is run in parallel.

3. Cytokine Analysis (IL-8 Secretion):

-

After the 24-hour incubation, cell supernatants are collected.

-

IL-8 concentrations in the supernatants are quantified using a multiplex cytokine assay according to the manufacturer's instructions.

4. Cell Surface Marker Analysis (Flow Cytometry):

-

Following exposure, cells are harvested and stained with fluorescently labeled antibodies against CD86 and CD80.

-

The percentage of positive cells is determined using a flow cytometer.

5. Reactive Oxygen Species (ROS) Detection:

-

To measure intracellular ROS production, cells are loaded with a fluorescent ROS indicator dye.

-

Following exposure to the test chemicals, the fluorescence intensity is measured using a plate reader or flow cytometer.

Clinical Evaluation: Patch Testing Protocol

This is a generalized protocol for patch testing with this compound based on standard dermatological practice.[10][11]

1. Patient Selection:

-

Patients with a clinical history suggestive of allergic contact dermatitis, particularly to rubber products, are selected.

2. Allergen Preparation:

-

This compound (3% in petrolatum) is used. Individual components (e.g., DPG 1%, ZDEC 1%, ZDBC 1% in petrolatum) may also be tested.

-

Allergens are applied to standardized patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

3. Patch Application:

-

The patch test units are applied to the patient's upper back, which should be clean, dry, and free of hair.

-

The locations of the patches are marked.

4. Occlusion and Removal:

-

The patches are left in place for 48 hours, during which the patient should avoid getting the area wet.

-

After 48 hours, the patches are removed, and an initial reading is performed.

5. Readings and Interpretation:

-

A second reading is typically performed at 96 hours. A third reading at day 7 may be beneficial to detect late reactions.

-

Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

-

?+: Doubtful reaction (faint erythema)

-

+: Weak (non-vesicular) reaction (erythema, infiltration, papules)

-

++: Strong (vesicular) reaction (erythema, infiltration, papules, vesicles)

-

+++: Extreme reaction (bullous or ulcerative reaction)

-

IR: Irritant reaction

-

NT: Not tested

-

Signaling Pathways and Mechanisms of Synergism

The synergistic effect of this compound components appears to be mediated through a complex interplay of cellular signaling pathways, with reactive oxygen species (ROS) playing a central role.

Proposed Signaling Pathway for Synergistic IL-8 Secretion

The current evidence suggests a multi-step process:

-

DPG-Induced ROS Production: 1,3-diphenylguanidine (DPG) has been shown to induce the production of reactive oxygen species (ROS) within dendritic cells.[1][3]

-

ROS-Mediated NF-κB Activation: ROS can act as second messengers, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[12][13][14][15] NF-κB is a key regulator of the inflammatory response.

-

NF-κB-Driven IL-8 Gene Transcription: Activated NF-κB translocates to the nucleus and binds to the promoter region of the IL-8 gene, initiating its transcription.[16][17][18]

-

Potentiation by Dithiocarbamates: While ZDEC and ZDBC individually can induce IL-8 secretion, their presence in combination with DPG appears to potentiate the NF-κB signaling pathway, leading to a synergistic increase in IL-8 gene transcription and subsequent protein secretion. The exact mechanism of this potentiation requires further investigation but may involve cooperative binding to cellular targets or modulation of enzymatic activities involved in the signaling cascade.

Experimental Workflows and Logical Relationships

Understanding the workflow for investigating synergistic effects and the logical relationships between different rubber allergens is essential for comprehensive research and clinical practice.

Workflow for Investigating Synergistic Effects

Logical Relationships of this compound Components and Related Allergens

This compound components have known associations with other rubber accelerators:

-

Co-sensitization with Thiurams: There is a high frequency of co-sensitization between this compound and Thiuram mix.[2][5][6][9] This is clinically significant, as patients allergic to one mix are often allergic to the other.

-

Cross-reactivity between Dithiocarbamates and Thiurams: ZDEC and ZDBC are chemically related to thiurams, forming a redox pair.[19] This structural similarity can lead to cross-reactivity.

-

Potential for Other Co-reactions: Co-reactions with other rubber allergen mixes like Mercapto mix have also been reported, although typically at a lower frequency.[20]

Conclusion

The synergistic effects of this compound components in allergic contact dermatitis are a critical consideration for researchers, clinicians, and professionals in drug and product development. The evidence strongly suggests that the combination of DPG, ZDEC, and ZDBC can elicit a greater inflammatory response than the sum of the individual components, with the synergistic induction of IL-8 secretion being a key quantifiable outcome. The proposed mechanism involving DPG-induced ROS production and subsequent NF-κB activation provides a solid foundation for further investigation into targeted therapeutic and preventative strategies. The detailed experimental protocols and diagrams of workflows and logical relationships presented in this guide offer a framework for future research aimed at further elucidating the complex interactions of these common contact allergens. A deeper understanding of these synergistic mechanisms is paramount for improving diagnostic accuracy, developing safer products, and designing effective treatments for individuals affected by allergic contact dermatitis to rubber compounds.

References

- 1. The this compound—In Vitro Investigations of Potential Cocktail Effects in Patch Tests With Rubber Allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitization to rubber allergens among 1,162 patients tested with the Brazilian standard battery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound-In Vitro Investigations of Potential Cocktail Effects in Patch Tests With Rubber Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Positive Patch Test Reactions to this compound and Thiuram Mix: The North American Contact Dermatitis Group Experience (1994-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive patch test reactions to this compound and iodopropynyl butylcarbamate: data from the North American Contact Dermatitis Group, 1998-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Patients With Positive Patch Test Reactions to Rubber Additives: A Retrospective Study From Turkey Between 1996 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bdng.org.uk [bdng.org.uk]

- 11. aaaai.org [aaaai.org]

- 12. Evidence that reactive oxygen species do not mediate NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-KappaB during human dendritic cell differentiation generates anergy and regulatory T cell activity for one -but not two- HLA-DR mismatches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB-dependent IRF1 activation programs cDC1 dendritic cells to drive antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adiponectin induces dendritic cell activation via PLCγ/JNK/NF-κB pathways, leading to Th1 and Th17 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synergistic Upregulation of Interleukin-8 Secretion from Pulmonary Epithelial Cells by Direct and Monocyte-Dependent Effects of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergistic upregulation of interleukin-8 secretion from pulmonary epithelial cells by direct and monocyte-dependent effects of respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Distinct mechanisms for regulation of the interleukin-8 gene involve synergism and cooperativity between C/EBP and NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Carba Mix Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix, a combination of 1,3-diphenylguanidine (B1679371) (DPG), zinc dibutyldithiocarbamate (ZDBC), and zinc diethyldithiocarbamate (B1195824) (ZDEC), is primarily utilized in the rubber industry as a vulcanization accelerator. Its components are also found in various consumer products, leading to potential human exposure.[1][2] Consequently, a thorough understanding of the genotoxic and mutagenic potential of these individual components is crucial for risk assessment and ensuring product safety. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies conducted on the constituents of this compound, presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Data Presentation: Summary of Genotoxicity and Mutagenicity Data

The following tables summarize the key findings from various in vitro and in vivo studies on the genotoxicity and mutagenicity of 1,3-diphenylguanidine, zinc dibutyldithiocarbamate, and zinc diethyldithiocarbamate.

Table 1: Genotoxicity and Mutagenicity of 1,3-Diphenylguanidine (DPG)

| Assay Type | Test System | Metabolic Activation (S9) | Results | Concentrations Tested/Observations |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA98, TA100, TA1535, TA1537 | With and Without | Positive in TA98 and TA100 with S9 activation; Equivocal in TA1537 with S9; Negative without S9.[3] | Weakly mutagenic, with effective concentrations generally at the 100 µ g/plate level and higher.[4] Some studies suggest it is a direct-acting mutagen, with S9 reducing the number of revertants.[5] |

| In Vitro Micronucleus Test | Chinese Hamster Ovary (CHO) Cells | With and Without | Negative | Data suggests no significant increase in micronuclei formation. |

| In Vivo Micronucleus Test | B6C3F1 Mice (peripheral blood) | Not Applicable | Negative in males, Equivocal in females.[3] | The biological significance of the equivocal result in females is unclear. |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | With and Without | Negative | Tested at concentrations up to 5000 µg/mL.[6] |

Table 2: Genotoxicity and Mutagenicity of Zinc Dibutyldithiocarbamate (ZDBC)

| Assay Type | Test System | Metabolic Activation (S9) | Results | Concentrations Tested/Observations |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Not specified | Data not consistently reported, but dithiocarbamates as a class have shown mixed results. | Further specific testing on ZDBC is required for a conclusive determination. |

| In Vitro Micronucleus Test | Not specified | Not specified | Data not readily available. | |

| In Vivo DNA Damage (Liver) | Rat and Mouse | Not Applicable | Positive for inducing single-strand DNA breaks in rat liver.[7] | A close relationship was observed between increased DNA damage and enhanced poly(ADP-ribose) polymerase (pADPRP) activity in rat liver.[7] |

| In Vitro Chromosomal Aberration Test | Not specified | Not specified | Data not readily available. |

Table 3: Genotoxicity and Mutagenicity of Zinc Diethyldithiocarbamate (ZDEC)

| Assay Type | Test System | Metabolic Activation (S9) | Results | Concentrations Tested/Observations |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100 | Without | Positive (for the related compound Ziram - zinc dimethyldithiocarbamate).[8] | Ziram, a structurally similar dithiocarbamate, showed direct mutagenicity.[8] |

| In Vitro Micronucleus Test | Not specified | Not specified | Data not readily available. | |

| In Vitro Chromosomal Aberration Test | Chinese Hamster V79 Cells | Not Applicable | Positive for perturbing chromosome condensation.[9] | At a concentration of 17.2 µg/ml, ZDEC caused a reduction in the length of metaphase chromosomes.[9] |

| In Vivo DNA Damage (Liver) | Rat and Mouse | Not Applicable | Positive for inducing single-strand DNA breaks in rat liver (for the related compound Ziram).[7] | Ziram induced an increase in single-strand DNA breaks.[7] |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below, based on OECD guidelines and common laboratory practices.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

A. Test System:

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

B. Methodology:

-

Preparation of Cultures: Overnight cultures of the tester strains are grown in nutrient broth.

-

Plate Incorporation Method:

-

To 2.0 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution (or solvent control).

-

For tests with metabolic activation, 0.5 mL of the S9 mix is also added.

-

The mixture is poured onto the surface of a minimal glucose agar plate.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.[10][11][12]

In Vitro Micronucleus Test

This assay detects the formation of micronuclei in the cytoplasm of interphase cells, which can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).

A. Test System:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (V79) cells are frequently used.[1][13][14]

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

B. Methodology:

-

Cell Culture and Treatment:

-

Cells are seeded in culture dishes and allowed to attach.

-

Cells are exposed to at least three concentrations of the test substance, along with negative and positive controls, for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.

-

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[15]

In Vitro Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

A. Test System:

-

Metabolic Activation: The test is performed with and without an S9 metabolic activation system.

B. Methodology:

-

Cell Culture and Treatment:

-

Metaphase Arrest: A spindle inhibitor (e.g., Colcemid) is added to the cultures for the last 2-3 hours of incubation to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-related increase in the percentage of cells with structural aberrations indicates a positive result.[19]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with the genotoxicity of this compound components.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: Workflow for the In Vitro Micronucleus Assay.

References

- 1. Differential sensitivity of Chinese hamster V79 and Chinese hamster ovary (CHO) cells in the in vitro micronucleus screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity Studies of 1,3-Diphenylguanidine (CAS No. 102-06-7) Administered in Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Body fluid analysis of 1,3-diphenylguanidine for mutagenicity as detected by Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Relationship between poly(ADP-ribose) polymerase activity and DNA damage induced by zinc dithiocarbamates in mouse and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of dithiocarbamates and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The diethyldithiocarbamate concentration effects and interactions with other cytotoxic agents on Chinese Hamster cells (V79) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of a positive response in the Ames Salmonella mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SFTG international collaborative study on in vitro micronucleus test III. Using CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chromosomal aberrations in V79 cells induced by superoxide radical generated by the hypoxanthine-xanthine oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. itia.info [itia.info]

- 19. genedirex.com [genedirex.com]

An In-depth Technical Guide on the Endocrine Disruption Potential of Dithiocarbamates in Carba Mix

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carba mix, a common screening agent for rubber chemical allergies, is a mixture of three primary components: 1,3-diphenylguanidine (B1679371) (DPG), zinc dibutyldithiocarbamate (ZDBC), and zinc diethyldithiocarbamate (B1195824) (ZDEC). While extensively studied in the context of dermatology, the endocrine-disrupting potential of these dithiocarbamates is an area of growing concern. This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine disruption potential of the components of this compound. It is intended for researchers, scientists, and drug development professionals who are investigating the safety and toxicological profiles of these and similar compounds. This document summarizes available data, details relevant experimental protocols for assessing endocrine disruption, and provides visualizations of key signaling pathways and experimental workflows.

It is important to note that while there are indications of endocrine-disrupting properties for the chemical class of dithiocarbamates and for 1,3-diphenylguanidine, specific quantitative data for the individual components of this compound, particularly ZDBC and ZDEC, in relation to key endocrine disruption endpoints such as androgen and estrogen receptor binding and steroidogenesis, are limited in the publicly available scientific literature.

Introduction to this compound and its Components

This compound is primarily used in patch testing to diagnose allergic contact dermatitis to rubber accelerators.[1][2][3] The components are vulcanization accelerators used in the manufacturing of a wide range of rubber products.[1][4]

-

1,3-Diphenylguanidine (DPG): A widely used secondary accelerator in the vulcanization of rubber.[5][6] Toxicological studies have suggested potential neurotoxicity, reproductive toxicity, and endocrine-disrupting properties for DPG.[5][6][7][8] The U.S. Environmental Protection Agency's (EPA) ToxCast program has also predicted endocrine-disrupting properties for DPG.[5]

-

Zinc Dibutyldithiocarbamate (ZDBC): A dithiocarbamate (B8719985) salt used as a rubber accelerator and antifungal agent.[9]

-

Zinc Diethyldithiocarbamate (ZDEC): Another dithiocarbamate salt with applications as a rubber accelerator and in agriculture.[10]

Endocrine Disruption Potential: Current Evidence

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[11] Dithiocarbamates, as a chemical class, have been investigated for their potential to disrupt endocrine functions.

Effects on the Estrogen and Androgen Systems

While direct quantitative data for the individual components of this compound on estrogen and androgen receptor binding are scarce, some studies on related compounds provide insights. Carbamates, in general, have demonstrated a limited capacity to displace radiolabeled estrogen or progesterone (B1679170) from their respective receptors in in vitro assays.[10]

Effects on Steroidogenesis

Effects on Aromatase Activity

Aromatase (CYP19A1) is a critical enzyme responsible for the conversion of androgens to estrogens. Inhibition of aromatase can lead to significant disruptions in the endocrine system. A recent study investigated the inhibitory effects of several dithiocarbamate fungicides on human and rat aromatase activity. While ZDBC and ZDEC were not specifically tested, the study provides valuable quantitative data on other dithiocarbamates, suggesting a potential class effect.

Table 1: Inhibitory Potency (IC50) of Various Dithiocarbamates on Human and Rat Aromatase (CYP19A1) Activity

| Dithiocarbamate | Human CYP19A1 IC50 (μM) | Rat CYP19A1 IC50 (μM) |

| Zineb | 2.79 | 2.54 |

| Maneb | 3.09 | 2.16 |

| Thiram | 4.76 | 6.99 |

| Ferbam | 6.04 | Not Reported |

| Disulfiram | Not Reported | 1.90 |

Source: Adapted from a 2024 study on dithiocarbamate fungicides and aromatase activity.[5]

These findings indicate that some dithiocarbamates are potent inhibitors of aromatase. The study also suggested that these dithiocarbamates act as mixed/non-competitive inhibitors and bind to the heme-binding site of the enzyme.[5]

Thyroid Disruption

Several dithiocarbamates have been identified as thyroid disruptors. They can interfere with thyroid hormone synthesis and metabolism, potentially leading to adverse health effects.[13]

Experimental Protocols for Assessing Endocrine Disruption

A battery of in vitro assays is typically used to screen for and characterize the endocrine-disrupting potential of chemicals. Below are detailed methodologies for key experiments relevant to the potential endocrine effects of dithiocarbamates.

Androgen Receptor (AR) Binding Assay

Objective: To determine the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.

Methodology:

-

Receptor Source: Cytosol from the ventral prostate of rats or recombinant human androgen receptor.

-

Radioligand: Tritiated methyltrienolone (B1676529) ([³H]-R1881), a high-affinity synthetic androgen.

-

Assay Principle: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test chemical.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Unbound radioligand is removed, typically by adsorption to dextran-coated charcoal.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the relative binding affinity (RBA) compared to a reference androgen like dihydrotestosterone (B1667394) (DHT).

Estrogen Receptor (ER) Transactivation Assay (OECD TG 455)

Objective: To assess the ability of a test chemical to bind to and activate the estrogen receptor, leading to the expression of a reporter gene.

Methodology:

-

Cell Line: A human cell line (e.g., HeLa-9903) stably transfected with the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements (EREs).

-

Cell Culture: Cells are cultured in a medium free of estrogenic compounds.

-

Exposure: Cells are exposed to a range of concentrations of the test chemical and a reference estrogen (e.g., 17β-estradiol, E2) for a defined period.

-

Cell Lysis and Reporter Gene Assay: After exposure, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.

-

Data Analysis: The concentration of the test chemical that produces 50% of the maximum response of the reference estrogen (EC50) is determined. The transcriptional activation is expressed as a percentage of the maximum activity of E2.

H295R Steroidogenesis Assay (OECD TG 456)

Objective: To identify chemicals that affect the production of steroid hormones, particularly testosterone (B1683101) and 17β-estradiol.

Methodology:

-

Cell Line: Human adrenocortical carcinoma cell line (NCI-H295R), which expresses all the key enzymes for steroidogenesis.

-

Cell Culture and Exposure: Cells are cultured and then exposed to a range of concentrations of the test chemical for 48 hours. The medium is supplemented with a stimulating agent like forskolin (B1673556) to induce steroid production.

-

Hormone Quantification: After exposure, the cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using validated analytical methods such as ELISA or LC-MS/MS.

-

Cell Viability: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: The results are expressed as the fold change in hormone production relative to a solvent control. Statistical analysis is performed to determine significant increases or decreases in hormone levels.

Aromatase Inhibition Assay

Objective: To measure the ability of a test chemical to inhibit the activity of the aromatase enzyme.

Methodology:

-

Enzyme Source: Human recombinant aromatase (CYP19) or microsomes from human placenta.

-

Substrate: A radiolabeled androgen, typically [³H]-androstenedione.

-

Assay Principle: The assay measures the release of tritiated water ([³H]₂O) as a byproduct of the conversion of the radiolabeled androgen to estrogen.

-

Incubation: The enzyme, substrate, and a range of concentrations of the test chemical are incubated together.

-

Separation and Quantification: The reaction is stopped, and the tritiated water is separated from the unreacted substrate, usually by charcoal adsorption. The radioactivity of the aqueous phase is then measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the aromatase activity (IC50) is calculated.

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate relevant signaling pathways and a general experimental workflow for assessing endocrine disruption.

Figure 1: Androgen Receptor Signaling Pathway and Potential Disruption by Dithiocarbamates.

Figure 2: Thyroid Hormone Synthesis and Potential Disruption by Dithiocarbamates.

Figure 3: General Experimental Workflow for In Vitro Endocrine Disruptor Screening.

Conclusion and Future Directions

The available evidence suggests that the components of this compound, particularly 1,3-diphenylguanidine and the broader class of dithiocarbamates, have the potential to act as endocrine disruptors. The primary mechanisms of concern include the inhibition of aromatase activity and potential interference with thyroid hormone synthesis. However, a significant data gap exists regarding the specific quantitative effects of ZDBC and ZDEC on key endocrine pathways, including androgen and estrogen receptor binding and steroidogenesis.

For a comprehensive risk assessment, further research is warranted to:

-

Generate quantitative data (IC50 and EC50 values) for 1,3-diphenylguanidine, zinc dibutyldithiocarbamate, and zinc diethyldithiocarbamate in a battery of standardized in vitro endocrine disruption assays.

-

Investigate the potential synergistic or antagonistic endocrine-disrupting effects of the this compound as a whole.

-

Conduct in vivo studies to confirm the in vitro findings and to assess the potential for adverse endocrine-related health effects at relevant exposure levels.

This technical guide serves as a foundational resource for researchers and professionals in the field. By understanding the current state of knowledge and employing the detailed experimental protocols outlined herein, the scientific community can work towards a more complete understanding of the endocrine disruption potential of dithiocarbamates found in this compound and other sources.

References

- 1. Test Driving ToxCast: Endocrine Profiling for 1858 Chemicals Included in Phase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Federal Register :: National Toxicology Program (NTP); National Institute of Environmental Health Sciences; NTP Announces the Release of the NTP Final Report From the Endocrine Disruptors Low-Dose Peer Review for Public Comment [federalregister.gov]

- 3. Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine) Chemical Abstracts Service Registry Number 102-06-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]

- 4. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Public Health Impact [ntp.niehs.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Endocrine disruptors - ECHA [echa.europa.eu]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

The Industrial Evolution of Carba Mix Components: A Technical Guide to Vulcanization Accelerators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba mix, a term familiar in dermatological contexts as a common cause of allergic contact dermatitis, is a combination of three chemical compounds: 1,3-diphenylguanidine (B1679371) (DPG), zinc diethyldithiocarbamate (B1195824) (ZDEC), and zinc dibutyldithiocarbamate (ZDBC).[1][2][3] Beyond its clinical significance, the historical and industrial importance of these components lies at the heart of modern rubber technology. They are pivotal vulcanization accelerators, chemicals that have revolutionized the rubber industry by drastically reducing curing times and enhancing the durability of rubber products.[4][5] This technical guide provides an in-depth exploration of the history, evolution, and industrial applications of the constituent chemicals of this compound, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways.

A Historical Perspective on Rubber Vulcanization and the Rise of Organic Accelerators

The discovery of vulcanization by Charles Goodyear in 1839 was a watershed moment, transforming natural rubber from a sticky, temperature-sensitive material into a durable and versatile elastomer.[6] However, the original process was slow and inefficient. The turn of the 20th century marked a new era with the discovery of organic accelerators.

The first breakthrough came in 1906 when George Oenslager discovered that aniline (B41778) could accelerate the vulcanization process.[7] This paved the way for the development of a vast array of organic accelerators. The components of what is now known as this compound emerged from this wave of innovation:

-

Dithiocarbamates (1912): The invention of dithiocarbamates as vulcanization accelerators in 1912 provided a new class of highly active "ultra-accelerators."[8] Zinc dithiocarbamates, including ZDEC and ZDBC, proved to be particularly effective.

-

Guanidines (1922): 1,3-Diphenylguanidine (DPG) was introduced as a guanidine-class accelerator in 1922.[8] It found widespread use, often in combination with other accelerators, to achieve a synergistic effect on the vulcanization process.[1]

The evolution of these accelerators was driven by the increasing demands of the automotive industry for durable tires and the need for more efficient manufacturing processes across various rubber-based industries.[9]

The Role of this compound Components in Industrial Vulcanization

The primary industrial application of DPG, ZDEC, and ZDBC is as accelerators in the sulfur vulcanization of both natural and synthetic rubbers.[4][5] They play a crucial role in the complex chemical reactions that lead to the cross-linking of polymer chains, which imparts strength, elasticity, and durability to the rubber.

Mechanism of Action

The vulcanization process accelerated by dithiocarbamates and guanidines involves a series of complex reactions. A simplified overview of the dithiocarbamate-accelerated vulcanization pathway is as follows:

-

Formation of an Active Sulfurating Agent: The zinc dithiocarbamate (B8719985) (ZDMC, representing ZDEC or ZDBC) reacts with sulfur to form a more reactive sulfurating agent.[4]

-

Sulfuration of the Rubber Backbone: This active agent then reacts with the rubber polymer, inserting sulfur atoms.[4]

-

Cross-Link Formation: The sulfurated polymer chains then react with each other to form polysulfide cross-links.[4]

DPG often acts as a secondary accelerator, enhancing the activity of primary accelerators like dithiocarbamates.[10] It is thought to function by increasing the alkalinity of the vulcanization environment, which promotes the efficiency of the cross-linking reactions.[1]

Quantitative Performance Data

The performance of vulcanization accelerators is evaluated based on their effect on the cure characteristics of the rubber compound. These are typically measured using a Moving Die Rheometer (MDR). The following tables summarize typical quantitative data for the components of this compound in different rubber formulations.

Table 1: Cure Characteristics of this compound Components in Natural Rubber (NR)

| Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) | Cure Rate Index (CRI, min⁻¹) |

| DPG | ~2.5 | ~5.0 | ~18.5 | ~2.0 | ~40.0 |

| ZDEC | ~1.0 | ~3.0 | ~22.0 | ~1.8 | ~50.0 |

| ZDBC | ~1.5 | ~4.0 | ~21.0 | ~1.9 | ~40.0 |

Note: Data is compiled and averaged from multiple sources for illustrative purposes and can vary based on the specific formulation and test conditions.[6][8][11]

Table 2: Cure Characteristics of this compound Components in Styrene-Butadiene Rubber (SBR)

| Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) | Cure Rate Index (CRI, min⁻¹) |

| DPG | ~3.0 | ~6.0 | ~17.0 | ~2.2 | ~33.3 |

| ZDEC | ~1.2 | ~3.5 | ~20.0 | ~2.0 | ~43.5 |

| ZDBC | ~1.8 | ~4.5 | ~19.5 | ~2.1 | ~37.0 |

Note: Data is compiled and averaged from multiple sources for illustrative purposes and can vary based on the specific formulation and test conditions.[1][12][13]

Table 3: Cure Characteristics of this compound Components in Ethylene Propylene Diene Monomer (EPDM) Rubber

| Accelerator | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dNm) | Minimum Torque (ML, dNm) | Cure Rate Index (CRI, min⁻¹) |

| DPG | ~4.0 | ~8.0 | ~15.0 | ~2.5 | ~25.0 |

| ZDEC | ~1.5 | ~4.0 | ~19.0 | ~2.3 | ~40.0 |

| ZDBC | ~2.0 | ~5.0 | ~18.0 | ~2.4 | ~33.3 |

Note: Data is compiled and averaged from multiple sources for illustrative purposes and can vary based on the specific formulation and test conditions.[8][14]

Experimental Protocols

The evaluation of vulcanization accelerators follows standardized procedures to ensure comparability and reproducibility of results. The following are detailed methodologies for key experiments.

Rubber Compounding

Objective: To prepare a homogeneous rubber compound containing the accelerator to be tested.

Materials and Equipment:

-

Two-roll mill (as per ASTM D3182)[8]

-

Internal mixer (optional)

-

Raw rubber (e.g., NR, SBR, EPDM)

-

Compounding ingredients:

-

Activators (e.g., Zinc Oxide, Stearic Acid)

-

Fillers (e.g., Carbon Black, Silica)

-

Plasticizers/Processing Aids

-

Antioxidants/Antiozonants

-

Vulcanizing Agent (Sulfur)

-

Accelerator to be tested (DPG, ZDEC, or ZDBC)

-

Procedure:

-

Mastication: The raw rubber is first softened on the two-roll mill.

-

Ingredient Incorporation: The compounding ingredients are added in a specific order, typically starting with activators and fillers, followed by plasticizers and other processing aids. The accelerator and sulfur are added last to prevent premature vulcanization (scorching).

-

Mixing: The compound is thoroughly mixed on the mill until a homogeneous blend is achieved. The temperature of the mill is carefully controlled.

-

Sheeting Out: The final compound is removed from the mill as a sheet of uniform thickness.

-

Conditioning: The compounded rubber is conditioned at a standard temperature and humidity for a specified period before testing.

Determination of Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To measure the vulcanization characteristics of the rubber compound.

Standard: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.[12]

Equipment:

-

Moving Die Rheometer (MDR)

Procedure:

-

A sample of the uncured rubber compound is placed in the temperature-controlled die cavity of the MDR.

-

The die oscillates at a specified frequency and amplitude, imparting a shear strain to the sample.

-

The torque required to oscillate the die is measured as a function of time at a constant temperature.

-

The test continues until the torque reaches a maximum or plateau, indicating the completion of vulcanization.

-

The following parameters are determined from the resulting rheograph:

-

Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

-

Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.

-

Scorch Time (ts2): The time at which the torque rises by 2 units from the minimum, indicating the onset of vulcanization.

-

Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

-